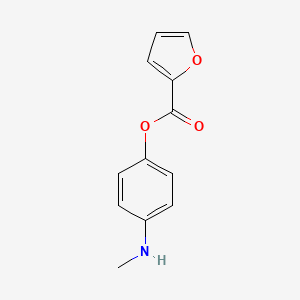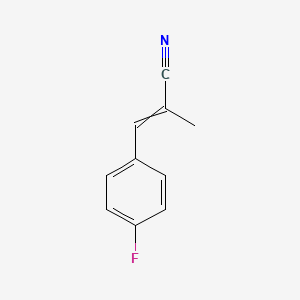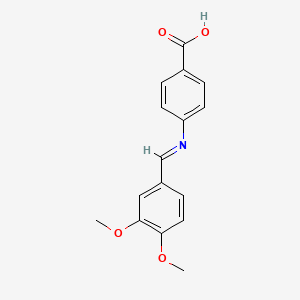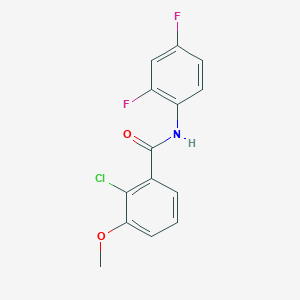![molecular formula C13H8Cl2F3NO2S B11960843 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2710-04-5](/img/structure/B11960843.png)
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C13H8Cl2F3NO2S and a molecular weight of 370.179 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-5-(trifluoromethyl)aniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction:
Aplicaciones Científicas De Investigación
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Biological Research: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX . This enzyme is involved in regulating pH in cells, and its inhibition can lead to a decrease in cell proliferation, making it a potential target for anticancer therapies. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons.
Comparación Con Compuestos Similares
Similar compounds to 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide include other benzenesulfonamide derivatives, such as:
- 4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide
- 4-chloro-N-(2-chloro-5-methylphenyl)benzenesulfonamide
These compounds share a similar core structure but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly affect the compound’s chemical properties and biological activities, making each derivative unique in its applications and effects.
Propiedades
Número CAS |
2710-04-5 |
|---|---|
Fórmula molecular |
C13H8Cl2F3NO2S |
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H8Cl2F3NO2S/c14-9-2-4-10(5-3-9)22(20,21)19-12-7-8(13(16,17)18)1-6-11(12)15/h1-7,19H |
Clave InChI |
KZSIKDZBNOIEGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




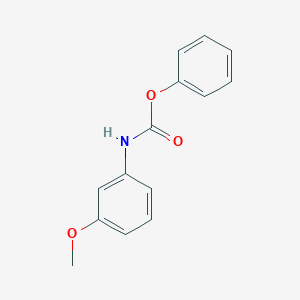
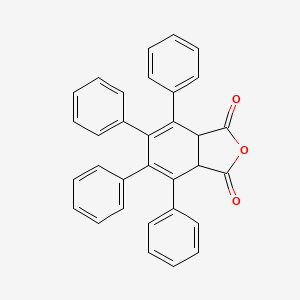

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11960797.png)

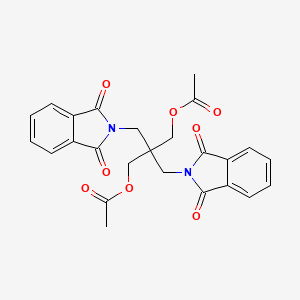
![N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11960813.png)

